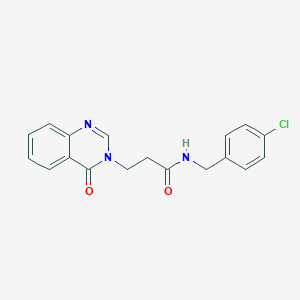![molecular formula C17H15ClN2S B277675 N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine, commonly known as BTA-EG6, is a fluorescent probe molecule used in scientific research for imaging and detection of biological molecules. BTA-EG6 has gained significant attention due to its unique properties, including high sensitivity, specificity, and low cytotoxicity, making it an ideal candidate for biochemical and physiological studies.
作用機序
BTA-EG6 works by binding to specific biological molecules and emitting fluorescence when excited by light. The mechanism of action of BTA-EG6 involves the formation of a stable complex between the probe molecule and the target molecule, which results in a change in the fluorescence properties of BTA-EG6. This change can be detected and quantified using various imaging and spectroscopic techniques.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal cytotoxicity and does not interfere with normal cellular processes, making it an ideal probe molecule for in vivo imaging and detection studies. BTA-EG6 has been used to study the biochemical and physiological effects of various biological molecules, including protein-protein interactions, lipid metabolism, and DNA replication.
実験室実験の利点と制限
BTA-EG6 has several advantages over other fluorescent probe molecules, including high sensitivity, specificity, and low cytotoxicity. BTA-EG6 is also relatively easy to synthesize and can be modified to target specific biological molecules. However, BTA-EG6 has some limitations, including photobleaching, which reduces its fluorescence intensity over time, and limited penetration into deep tissue, which limits its use in certain imaging applications.
将来の方向性
There are several future directions for the use of BTA-EG6 in scientific research. One area of interest is the development of new BTA-EG6 derivatives with improved properties, such as increased fluorescence intensity and longer photostability. Another area of research is the application of BTA-EG6 in new imaging techniques, such as super-resolution microscopy and multiphoton imaging. Finally, BTA-EG6 could be used in combination with other imaging and detection techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological processes.
合成法
The synthesis of BTA-EG6 involves a series of chemical reactions, starting with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(2-nitrovinyl)aniline. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form the final product, BTA-EG6. The synthesis of BTA-EG6 is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.
科学的研究の応用
BTA-EG6 has a wide range of applications in scientific research, including imaging and detection of biological molecules such as proteins, nucleic acids, and lipids. BTA-EG6 has been used in various studies to investigate the localization, distribution, and dynamics of these molecules in living cells and tissues. BTA-EG6 is also used in drug discovery and development to screen for potential drug targets and evaluate drug efficacy.
特性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-3-chloro-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2S/c1-20(2)13-9-7-12(14(18)11-13)8-10-17-19-15-5-3-4-6-16(15)21-17/h3-11H,1-2H3/b10-8+ |
InChIキー |
ZMMKCFADIUYHHW-CSKARUKUSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)Cl |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)